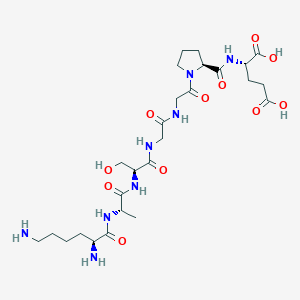![molecular formula C10H14F3N3 B14246806 1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14246806.png)
1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, making it a valuable molecule in medicinal chemistry and other research areas.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]- typically involves multiple steps. One common method includes the reaction of 1,2-diaminopropane with 4-(trifluoromethyl)-2-pyridinecarboxaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]- has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, making the compound a valuable tool in drug discovery and development.
類似化合物との比較
Similar Compounds
1,2-Diaminopropane: A simpler analog without the trifluoromethyl and pyridine groups.
2-Methyl-1,2-propanediamine: Lacks the pyridine ring but shares the methyl group on the propane backbone.
4-(Trifluoromethyl)-2-pyridinecarboxaldehyde: Contains the trifluoromethyl-pyridine moiety but lacks the diamine structure.
Uniqueness
1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]- stands out due to its combination of a diamine structure with a trifluoromethyl-pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound in various research applications.
特性
分子式 |
C10H14F3N3 |
|---|---|
分子量 |
233.23 g/mol |
IUPAC名 |
2-methyl-1-N-[4-(trifluoromethyl)pyridin-2-yl]propane-1,2-diamine |
InChI |
InChI=1S/C10H14F3N3/c1-9(2,14)6-16-8-5-7(3-4-15-8)10(11,12)13/h3-5H,6,14H2,1-2H3,(H,15,16) |
InChIキー |
XKUIVUHYUWZHQI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CNC1=NC=CC(=C1)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


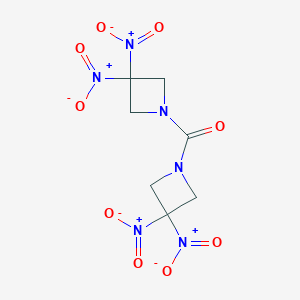
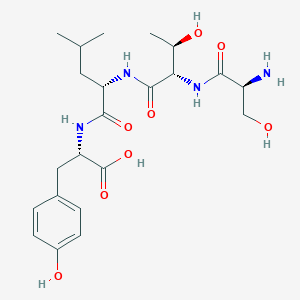
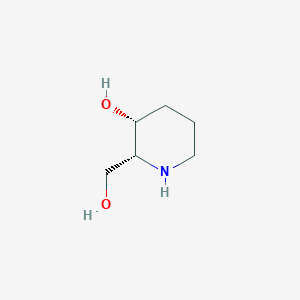
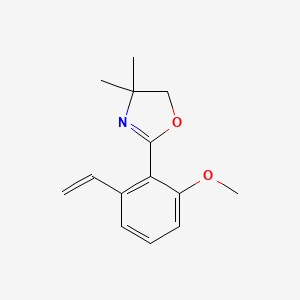
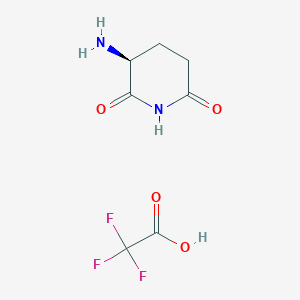

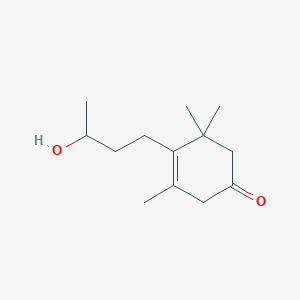
![N-[(3,4-Dimethoxyphenyl)methyl]glycyl-L-alanyl-L-phenylalaninamide](/img/structure/B14246765.png)
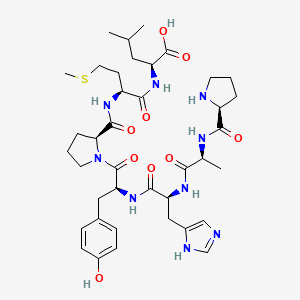
![2-[(2S,3S)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B14246789.png)
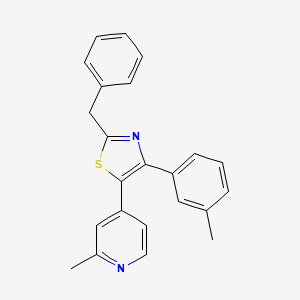
![4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline](/img/structure/B14246816.png)
![6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14246819.png)
